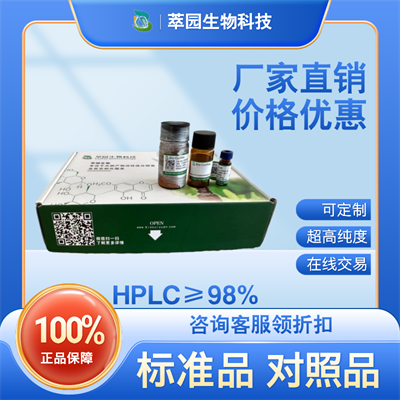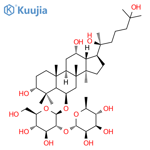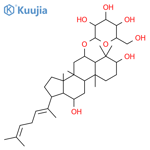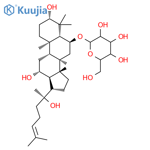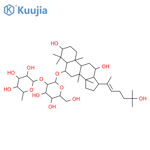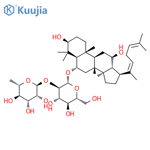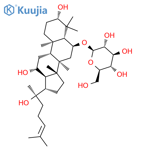Cas no 80952-72-3 (20(R)-Ginsenoside Rg2)
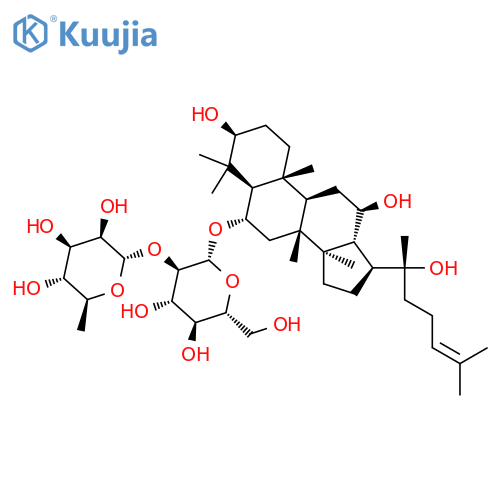
20(R)-Ginsenoside Rg2 化学的及び物理的性質
名前と識別子
-
- 20(R)-Ginsenoside Rg2
- (S)-GINSENOSIDE RG2
- 20(R)GinsenosideRg2
- ginsenoside Rg2
- GINSENOSIDE Rg2 (R-FORM)(AS)
- (S)Ginsenoside Rg2
- Ginsenoside-Rg2
- (3beta,6alpha,12beta,20R)-3,12,20-Trihydroxydammar-24-en-6-yl 2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranoside
- 20(R)Ginsenoside Rg2
- N2195
- (2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(3R,5S,6R,8R,9S,10R,12S,13S,14S,17R)-3,12-Dihydroxy-17-[(2R
- (3β,6α,12β,20R)-3,12,20-Trihydroxydammar-24-en-6-yl 2-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranoside (ACI)
- GF VII
- Notoginsenoside Rg2
- R-Ginsenoside Rg2
- 1ST157338
- 20R-Ginsenoside Rg2
- PD125601
- CS-0018529
- AKOS027251122
- HY-N2039
- MS-31436
- (2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol
- CHEMBL3357159
- AC-34690
- 80952-72-3
- GF VII; (3ss,6a,12ss,20R)-3,12,20-Trihydroxydammar-24-en-6-yl 2-O-(6-deoxy-a-L-mannopyranosyl)-ss-D-glucopyranoside
- (2S,3R,4R,5R,6S)-2-{[(2R,3R,4S,5S,6R)-2-{[(1S,3AR,3BR,5S,5AR,7S,9AR,9BR,11R,11AR)-7,11-DIHYDROXY-1-[(2R)-2-HYDROXY-6-METHYLHEPT-5-EN-2-YL]-3A,3B,6,6,9A-PENTAMETHYL-DODECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-5-YL]OXY}-4,5-DIHYDROXY-6-(HYDROXYMETHYL)OXAN-3-YL]OXY}-6-METHYLOXANE-3,4,5-TRIOL
- DA-69709
-
- インチ: 1S/C42H72O13/c1-20(2)11-10-14-42(9,51)22-12-16-40(7)28(22)23(44)17-26-39(6)15-13-27(45)38(4,5)35(39)24(18-41(26,40)8)53-37-34(32(49)30(47)25(19-43)54-37)55-36-33(50)31(48)29(46)21(3)52-36/h11,21-37,43-51H,10,12-19H2,1-9H3/t21-,22-,23+,24-,25+,26+,27-,28-,29-,30+,31+,32-,33+,34+,35-,36-,37+,39+,40+,41+,42+/m0/s1
- InChIKey: AGBCLJAHARWNLA-RPNKVCLTSA-N
- ほほえんだ: C[C@@]12C[C@H](O[C@@H]3O[C@H](CO)[C@@H](O)[C@H](O)[C@H]3O[C@@H]3O[C@@H](C)[C@H](O)[C@@H](O)[C@H]3O)[C@H]3C([C@H](CC[C@]3(C)[C@H]1C[C@@H](O)[C@@H]1[C@H](CC[C@@]21C)[C@@](O)(C)CC/C=C(\C)/C)O)(C)C
計算された属性
- せいみつぶんしりょう: 784.497292g/mol
- ひょうめんでんか: 0
- XLogP3: 3.2
- 水素結合ドナー数: 9
- 水素結合受容体数: 13
- 回転可能化学結合数: 9
- どういたいしつりょう: 784.497292g/mol
- 単一同位体質量: 784.497292g/mol
- 水素結合トポロジー分子極性表面積: 219Ų
- 重原子数: 55
- 複雑さ: 1390
- 同位体原子数: 0
- 原子立体中心数の決定: 21
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ぶんしりょう: 785.0
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.30
- ゆうかいてん: No data available
- ふってん: 881.0±65.0 °C at 760 mmHg
- フラッシュポイント: 486.6±34.3 °C
- PSA: 218.99000
- LogP: 2.14740
20(R)-Ginsenoside Rg2 セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:説明書で推奨されている条件で製品を保管してください
20(R)-Ginsenoside Rg2 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TargetMol Chemicals | T3830-1 mL * 10 mM (in DMSO) |
20(R)-Ginsenoside Rg2 |
80952-72-3 | 99.7% | 1 mL * 10 mM (in DMSO) |
¥ 810 | 2023-07-11 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3830-1 mL * 10 mM (in DMSO) |
20R-Ginsenoside Rg2 |
80952-72-3 | 99.70% | 1 mL * 10 mM (in DMSO) |
¥6982.00 | 2022-04-26 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP0350-20mg |
20(R)-Ginsenoside Rg2 |
80952-72-3 | HPLC≥98% | 20mg |
¥1600元 | 2023-09-15 | |
| ChemScence | CS-0018529-5mg |
20(R)-Ginsenoside Rg2 |
80952-72-3 | 5mg |
$514.0 | 2022-04-26 | ||
| TargetMol Chemicals | T3830-1mg |
20(R)-Ginsenoside Rg2 |
80952-72-3 | 99.7% | 1mg |
¥ 225 | 2024-07-20 | |
| TargetMol Chemicals | T3830-5mg |
20(R)-Ginsenoside Rg2 |
80952-72-3 | 99.7% | 5mg |
¥ 497 | 2024-07-20 | |
| TargetMol Chemicals | T3830-50mg |
20(R)-Ginsenoside Rg2 |
80952-72-3 | 99.7% | 50mg |
¥ 1770 | 2024-07-20 | |
| TRC | G387490-5mg |
20(R)-Ginsenoside Rg2 |
80952-72-3 | 5mg |
$ 224.00 | 2023-09-07 | ||
| Chengdu Biopurify Phytochemicals Ltd | BP1554-20mg |
20(R)-Ginsenoside Rg2 |
80952-72-3 | 98% | 20mg |
$165 | 2023-09-20 | |
| Chengdu Biopurify Phytochemicals Ltd | BP1554-10mg |
20(R)-Ginsenoside Rg2 |
80952-72-3 | 98% | 10mg |
$96 | 2023-09-20 |
20(R)-Ginsenoside Rg2 合成方法
ごうせいかいろ 1
20(R)-Ginsenoside Rg2 Raw materials
20(R)-Ginsenoside Rg2 Preparation Products
- (3β,6α,12β)-3,12,20,25-Tetrahydroxydammaran-6-yl 2-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranoside (80928-46-7)
- sanchinoside-B1 (97744-96-2)
- Ginsenoside Rh4 (174721-08-5)
- Ginsenoside Rh1 (63223-86-9)
- (3beta,6alpha,12beta,20E)-3,12,25-Trihydroxydammar-20(22)-en-6-yl 2-O-6-deoxy-alpha-L-mannopyranosyl-beta-D-glucopyranoside (948046-19-3)
- Ginsenoside F4 (181225-33-2)
- Ginsenoside Rg2 (52286-74-5)
- 20(R)-Ginsenoside Rg2 (80952-72-3)
- (20R)-Ginsenoside Rh1 (80952-71-2)
20(R)-Ginsenoside Rg2 サプライヤー
20(R)-Ginsenoside Rg2 関連文献
-
1. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
-
Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
-
Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
-
7. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
8. Caper tea
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
20(R)-Ginsenoside Rg2に関する追加情報
20(R)-Ginsenoside Rg2: A Comprehensive Overview
The compound with CAS No. 80952-72-3, commonly referred to as 20(R)-Ginsenoside Rg2, is a highly bioactive saponin isolated from the roots of Panax ginseng, a plant widely recognized for its medicinal properties. This compound has garnered significant attention in recent years due to its diverse pharmacological activities and potential therapeutic applications. In this article, we will delve into the structural characteristics, biological functions, and latest research findings related to 20(R)-Ginsenoside Rg2, providing a comprehensive understanding of its role in modern medicine.
Structural Characteristics and Isolation
20(R)-Ginsenoside Rg2 belongs to the class of ginsenosides, which are triterpenoid saponins characterized by their complex glycosylation patterns. The molecule consists of a dammarane-type aglycone backbone with two sugar moieties attached at the C-3 and C-6 positions. The stereochemistry at the C-6 position is critical, as it determines the biological activity of the compound. The isolation of 20(R)-Ginsenoside Rg2 from Panax ginseng roots involves advanced chromatographic techniques, ensuring high purity and structural integrity for subsequent pharmacological studies.
Pharmacological Activities and Therapeutic Potential
Recent studies have highlighted the multifaceted pharmacological activities of 20(R)-Ginsenoside Rg2, particularly in the areas of neuroprotection, anti-inflammation, and anticancer therapy. One of the most promising applications is its ability to modulate neuroinflammatory responses, making it a potential candidate for treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Preclinical experiments have demonstrated that 20(R)-Ginsenoside Rg2 can inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6, thereby reducing neuroinflammation and protecting neurons from oxidative stress.
In addition to its neuroprotective effects, 20(R)-Ginsenoside Rg2 has shown significant anticancer properties. Research indicates that this compound can induce apoptosis in various cancer cell lines, including breast, prostate, and colorectal cancer cells, by activating caspase-dependent pathways. Furthermore, preclinical studies have revealed that RG₂ can enhance the efficacy of conventional chemotherapy drugs while reducing their side effects, suggesting its potential as an adjuvant therapy in oncology.
Another area of interest is the anti-inflammatory activity of Ginsenoside RG₂. Studies have shown that this compound can suppress the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammatory signaling pathways. This property makes it a valuable candidate for treating chronic inflammatory diseases such as arthritis and inflammatory bowel disease.
Mechanisms of Action
The biological effects of Ginsenoside RG₂ are mediated through various molecular mechanisms. One prominent pathway involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in regulating lipid metabolism and inflammation. By activating PPARγ, Rg₂ can modulate cellular energy metabolism and reduce inflammation in chronic diseases.
Another key mechanism involves the modulation of mitogen-activated protein kinase (MAPK) signaling pathways. Studies have demonstrated that Ginsenoside RG₂ can inhibit the phosphorylation of extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK), thereby suppressing pro-inflammatory responses and promoting cell survival.
In addition to these pathways, Rg₂ has been shown to interact with various membrane receptors, including toll-like receptors (TLRs) and G-protein coupled receptors (GPCRs). These interactions contribute to its immunomodulatory effects and anti-inflammatory properties.
Recent Research Findings
The past few years have witnessed significant advancements in understanding the therapeutic potential of Ginsenoside RG₂. A 2019 study published in *Nature Communications* reported that Rg₂ can enhance cognitive function in mice by promoting hippocampal neurogenesis and synaptic plasticity. This finding underscores its potential as a cognitive enhancer for age-related cognitive decline.
In 2018, researchers from Seoul National University demonstrated that Ginsenoside RG₂ can inhibit metastasis in breast cancer models by targeting epithelial-mesenchymal transition (EMT) pathways. This study highlights its role in preventing cancer progression and improving patient outcomes.
A 2017 study conducted at Kyoto University revealed that Rg₂ can reduce oxidative stress in cardiomyocytes by upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). This suggests its potential application in cardiovascular diseases associated with oxidative stress.
These findings collectively demonstrate that Ginsenoside RG₂ holds immense promise as a multi-functional therapeutic agent with applications across various disease areas.
Safety Profile and Toxicity
Toxicological Studies

